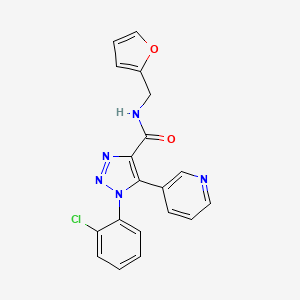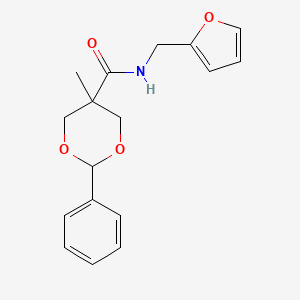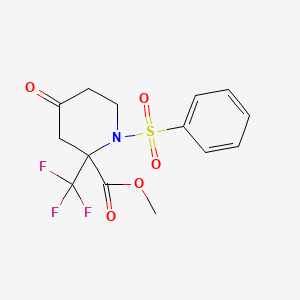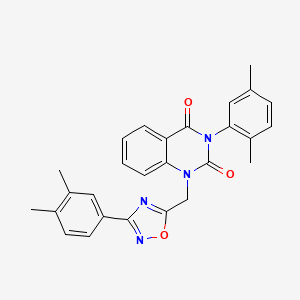
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a triazole ring, a pyridine ring, a furan ring, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the pyridine and furan rings, and the attachment of the chlorophenyl group. Common synthetic routes may involve:
Cycloaddition reactions: The formation of the triazole ring can be achieved through a reaction between an azide and an alkyne.
Nucleophilic substitution:
Coupling reactions: The attachment of the furan and pyridine rings may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while nucleophilic substitution of the chlorophenyl group could yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It may be explored as a potential drug candidate due to its complex structure and potential biological activity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials.
Mecanismo De Acción
The mechanism of action of 1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring, pyridine ring, and other functional groups may play key roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the furan ring.
1-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the pyridine ring.
1-(2-Chlorophenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Has a different position of the pyridine ring.
Uniqueness
1-(2-CHLOROPHENYL)-N-[(FURAN-2-YL)METHYL]-5-(PYRIDIN-3-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the presence of all three rings (triazole, pyridine, and furan) and the chlorophenyl group, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C19H14ClN5O2 |
|---|---|
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-5-pyridin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C19H14ClN5O2/c20-15-7-1-2-8-16(15)25-18(13-5-3-9-21-11-13)17(23-24-25)19(26)22-12-14-6-4-10-27-14/h1-11H,12H2,(H,22,26) |
Clave InChI |
JMOREEOIONYTLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CN=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-isopropylphenyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B14964472.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14964486.png)
![N-(4-Fluorophenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B14964494.png)
![N-(2-Methoxyethyl)-1-[4-(2,4,6-trimethylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide](/img/structure/B14964500.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964506.png)


![N-isobutyl-3-(2-methyl-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B14964511.png)

![3-(2-Chlorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B14964524.png)
![3-Amino-N-(4-fluorophenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B14964525.png)
![2-((2-chloro-6-fluorobenzyl)thio)-6-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B14964530.png)
